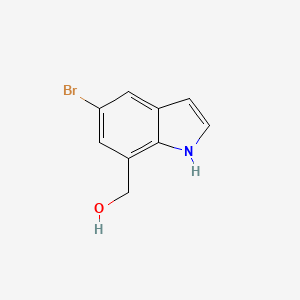

(5-Bromo-1H-indol-7-YL)methanol

Description

Significance of Indole (B1671886) Scaffolds in Chemical Construction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural and synthetic bioactive compounds. beilstein-journals.org Its structural resemblance to the amino acid tryptophan means it is a core component of many physiologically vital molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com This inherent biological relevance makes the indole nucleus an attractive starting point for the design of new therapeutic agents. iajps.com The development of classic synthetic methods like the Fischer, Reissert, and Madelung indole syntheses has provided foundational access to this key heterocycle, enabling its use as a building block for more complex molecular targets. mdpi.com

The Role of Functionalized Indoles in Advanced Organic Chemistry

Modern organic synthesis heavily relies on the selective functionalization of core structures to fine-tune their properties. The indole ring, an electron-rich aromatic system, can be modified at various positions. beilstein-archives.org Techniques such as electrophilic aromatic substitution, C-H activation, and transition metal-catalyzed cross-coupling reactions have been developed to introduce a wide range of functional groups onto the indole nucleus. beilstein-archives.org

Halogenated indoles, particularly brominated derivatives, are of special interest. The bromine atom not only modulates the electronic properties and biological activity of the molecule but also serves as a versatile synthetic handle for further transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille reactions. beilstein-archives.orgd-nb.info This allows for the construction of complex biaryl systems and other elaborate structures. d-nb.info

Overview of Indolylmethanol Chemistry as Platform Molecules

Indolylmethanols, which feature a hydroxymethyl group attached to the indole core, are recognized as valuable and versatile platform molecules in organic synthesis. beilstein-journals.org The C3-hydroxymethylindole moiety, for example, is a breakdown product of glucobrassicin (B1234704) found in cruciferous vegetables and exhibits a range of biomedical applications. beilstein-journals.org In synthetic chemistry, indolylmethanols act as stable precursors for highly reactive electrophilic intermediates. Under acidic or Lewis acidic conditions, they readily form stabilized carbocations, which can then react with a wide variety of nucleophiles. This reactivity is harnessed in Friedel-Crafts alkylations and cycloaddition reactions to build intricate indole-containing frameworks. beilstein-journals.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

(5-bromo-1H-indol-7-yl)methanol |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-4,11-12H,5H2 |

InChI Key |

FDOAVAZXCCDZLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)CO |

Origin of Product |

United States |

Synthesis of 5 Bromo 1h Indol 7 Yl Methanol

Retrosynthetic Analysis of the (5-Bromo-1H-indol-7-YL)methanol Scaffold

A retrosynthetic analysis of this compound suggests a multi-step pathway that addresses the key challenges of regioselective functionalization. The primary disconnection is at the C-7 position, separating the hydroxymethyl group from the indole (B1671886) core. This leads to a key intermediate, a 5-bromoindole (B119039) functionalized at C-7 with a group amenable to reduction, such as an ester or a carboxylic acid.

This strategy simplifies the problem into two main parts:

Formation of a 5-bromoindole precursor.

Selective functionalization of the C-7 position of this precursor, followed by reduction.

The C-7 position of indole is inherently less reactive towards electrophilic substitution compared to the C-2 and C-3 positions within the pyrrole (B145914) ring. rsc.org Therefore, direct functionalization at C-7 often requires specialized strategies, such as directed metalation or C-H activation, which must be compatible with the bromo-substituent at C-5. The retrosynthetic pathway is designed to address these challenges systematically.

Methodologies for Brominated Indole Synthesis

The synthesis of the 5-bromoindole core is a critical first stage. This can be achieved either by direct, selective bromination of an existing indole scaffold or by constructing the indole ring with the bromine atom already in place.

Regioselective Bromination Strategies

Direct bromination of the indole ring typically occurs at the electron-rich C-3 position. To achieve selective bromination at the C-5 position, the more reactive positions must be blocked. A common strategy involves the protection of the indole nitrogen (N-1) and the C-3 position to direct the electrophilic attack to the benzene (B151609) portion of the molecule.

One effective method involves a transient protection and activation sequence. For instance, indole can be treated with sodium bisulfite to form a sodium indoline-2-sulfonate intermediate. erowid.org The nitrogen is then acetylated, and subsequent bromination with elemental bromine occurs selectively at the C-5 position due to the deactivating effect on the pyrrole ring and the directing effects of the substituents. erowid.org Subsequent hydrolysis under basic conditions removes the protecting groups and regenerates the aromatic indole ring, yielding 5-bromoindole. erowid.orggoogle.com

Recent advancements have also focused on metal-free, late-stage bromination. For example, specific conditions using pyridinium (B92312) tribromide (Br₃·PyH) and hydrochloric acid in methanol (B129727) have been shown to achieve C-5 selective bromination on complex indole alkaloids. nih.govresearchgate.net This method proceeds through a proposed indoline (B122111) intermediate, demonstrating high selectivity even in the presence of other functional groups. nih.gov

Total Synthesis Approaches to Bromoindole Precursors

An alternative to direct bromination is the de novo synthesis of the indole ring from precursors that already contain the bromine atom at the desired position. This approach offers unambiguous regiocontrol. The Fischer indole synthesis is a classic and versatile method. Starting with 4-bromophenylhydrazine and a suitable ketone or aldehyde (like pyruvate, which can be later decarboxylated), the 5-bromoindole scaffold can be constructed.

Another powerful method involves palladium-catalyzed cross-coupling reactions to form the key C-N or C-C bonds of the indole ring. For example, a suitably substituted o-alkynylaniline can undergo cyclization to form the indole nucleus. acs.org In the context of our target, a para-substituted 2-alkynyl-aniline bearing a bromine atom would be a key starting material. acs.org

Introduction of the Hydroxymethyl Group

The introduction of a hydroxymethyl group specifically at the C-7 position is arguably the most challenging step in the synthesis, given the inherent reactivity of the indole ring.

Strategies for C-7 Functionalization of Indoles

Direct functionalization of the C-7 C-H bond has become a major focus of modern organic synthesis. rsc.org These methods often rely on the installation of a directing group (DG) on the indole nitrogen (N-1). This DG coordinates to a transition metal catalyst, bringing it into close proximity with the C-7 C-H bond and enabling its selective activation.

A variety of directing groups have been developed, including pivaloyl, phosphinoyl, and hydrosilyl groups. researchgate.netacs.org For instance, an N-pivaloyl group can direct a rhodium catalyst to perform C-H alkenylation at the C-7 position with partners like acrylates or styrenes. researchgate.net Similarly, a bulky N-P(O)tBu₂ group has been used to direct palladium-catalyzed C-7 arylation. acs.org

For the synthesis of this compound, a plausible strategy involves introducing a carbonyl group at C-7. This could be achieved through a directed C-H carbonylation reaction or by a directed C-H activation followed by coupling with a suitable one-carbon electrophile. An alternative is the directed ortho-metalation (DoM) of an N-protected 5-bromoindole, where a strong base like an organolithium reagent removes the C-7 proton, and the resulting organometallic species is quenched with an electrophile like carbon dioxide or a chloroformate to yield a carboxylic acid or ester, respectively.

Reduction Pathways to Form the Methanol Moiety

Once a 5-bromoindole derivative with a carboxylic acid or ester function at the C-7 position is obtained, the final step is the reduction of this carbonyl group to a primary alcohol. This is a standard transformation in organic synthesis.

Powerful reducing agents are typically required for this conversion. youtube.com Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for the reduction of both carboxylic acids and esters to primary alcohols. youtube.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide and yield the final this compound product. youtube.com

Alternative, milder reducing agents like borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF) can also be employed, particularly for the reduction of carboxylic acids. researchgate.net These reagents offer different selectivity profiles and may be advantageous if other sensitive functional groups are present in the molecule.

Optimized Reaction Conditions and Yield Enhancements

The synthesis of this compound is a multi-step process that begins with the formylation of 5-bromo-1H-indole to produce the key intermediate, 5-bromo-1H-indole-7-carbaldehyde. This is followed by the selective reduction of the aldehyde group to the corresponding alcohol.

Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-indole

The introduction of a formyl group at the C7 position of the indole nucleus is a critical step. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com In this reaction, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. chemicalbook.com This reagent then attacks the electron-rich indole ring.

The regioselectivity of the Vilsmeier-Haack reaction on indoles is highly dependent on the substitution pattern and reaction conditions. While formylation often occurs at the C3 position, careful control of the reaction parameters can favor substitution at other positions. For 7-formylation of a 5-bromoindole, protecting the indole nitrogen, for instance with a tosyl or a bulky protecting group, can direct the formylation to the C7 position by sterically hindering the C3 position and by altering the electronic distribution of the indole ring. However, direct formylation without N-protection has also been documented, with the regioselectivity being sensitive to the solvent and temperature.

To enhance the yield of the desired 7-formyl isomer, a systematic optimization of reaction conditions is necessary. This includes adjusting the molar ratio of the reactants, the reaction temperature, and the duration.

Table 1: Optimized Reaction Conditions for Vilsmeier-Haack Formylation

| Parameter | Condition | Rationale for Yield Enhancement |

| Substrate | 5-Bromo-1H-indole | The starting material for the synthesis. |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Formation of the Vilsmeier reagent for formylation. sigmaaldrich.comorganic-chemistry.org |

| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane | Provides a non-reactive medium for the reaction. |

| Temperature | 0 °C to room temperature | Lower temperatures can improve regioselectivity and minimize side reactions. |

| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to proceed to completion. |

| Work-up | Aqueous sodium bicarbonate or sodium hydroxide (B78521) solution | Neutralizes the reaction mixture and facilitates the hydrolysis of the intermediate iminium salt to the aldehyde. |

Step 2: Reduction of 5-Bromo-1H-indole-7-carbaldehyde

The subsequent step involves the selective reduction of the 7-formyl group to a hydroxymethyl group. This transformation requires a mild reducing agent to avoid the reduction of the bromo substituent or the indole ring itself. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups.

The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

Table 2: Optimized Reaction Conditions for the Reduction Step

| Parameter | Condition | Rationale for Yield Enhancement |

| Substrate | 5-Bromo-1H-indole-7-carbaldehyde | The intermediate aldehyde to be reduced. |

| Reducing Agent | Sodium borohydride (NaBH₄) | A mild and selective reducing agent for aldehydes. |

| Solvent | Methanol or Ethanol | Solubilizes the substrate and the reducing agent. |

| Temperature | 0 °C to room temperature | Ensures a controlled and selective reduction. |

| Reaction Time | 30 minutes - 2 hours | Typically a rapid reaction. |

| Work-up | Addition of water or dilute acid | Quenches the excess reducing agent and precipitates the product. |

Purity Assessment and Isolation Techniques

The final stage of the synthesis involves the isolation and purification of the target compound, this compound, to ensure a high degree of purity.

Isolation:

Following the reduction step and aqueous work-up, the crude product often precipitates out of the solution. This solid can be collected by filtration. If the product remains in the aqueous layer, it is typically extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic extracts are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purity Assessment and Purification:

The purity of the synthesized this compound is assessed using standard analytical techniques:

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and for identifying any impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

For purification, several techniques can be employed, with the choice depending on the nature of the impurities:

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system is one in which the product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either very soluble or insoluble at all temperatures. For indole derivatives, solvent systems like ethanol/water or ethyl acetate/hexane (B92381) are often effective. researchgate.net

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often used to elute the compounds from the column. researchgate.net

A combination of these techniques ensures the isolation of this compound with a high degree of purity, suitable for further applications.

Table 3: Purity Assessment and Isolation Techniques

| Technique | Purpose |

| Filtration | Initial isolation of the crude solid product. |

| Liquid-Liquid Extraction | Isolation of the product from the aqueous reaction mixture. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. |

| Column Chromatography | Purification of the crude product. researchgate.net |

| Recrystallization | Final purification of the solid product. researchgate.net |

| ¹H and ¹³C NMR | Structural elucidation and purity confirmation. |

| Mass Spectrometry (MS) | Molecular weight confirmation. |

| HPLC | Quantitative purity analysis. |

Chemical Reactivity and Transformation Pathways of 5 Bromo 1h Indol 7 Yl Methanol

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C7 position of the indole (B1671886) nucleus is a primary alcohol and, as such, exhibits characteristic reactivity. It can undergo oxidation to form an aldehyde or carboxylic acid, be substituted by various nucleophiles, or participate in esterification and etherification reactions.

Oxidation Reactions

The oxidation of the hydroxymethyl group in (5-Bromo-1H-indol-7-YL)methanol can yield either the corresponding aldehyde, 5-bromo-1H-indole-7-carbaldehyde, or the carboxylic acid, 5-bromo-1H-indole-7-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO2) and pyridinium (B92312) chlorochromate (PCC) are commonly used for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid. For instance, the oxidation of a similar substrate, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone, to the corresponding indole derivative was achieved using activated manganese dioxide. chemicalbook.com This suggests that MnO2 would be a suitable reagent for the oxidation of this compound.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would be expected to oxidize the hydroxymethyl group directly to the carboxylic acid. The presence of the electron-withdrawing bromine atom at the 5-position may slightly deactivate the indole ring towards oxidation, but the primary alcohol function remains the most susceptible site for such transformations.

Table 1: Representative Oxidation Reactions of Hydroxymethylindoles

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | MnO₂, Dichloromethane, Reflux | 5-Bromo-1H-indole-7-carbaldehyde | Not Reported | Analogous to chemicalbook.com |

| This compound | PCC, Dichloromethane | 5-Bromo-1H-indole-7-carbaldehyde | Not Reported | General Method |

| This compound | KMnO₄, Base, Heat | 5-Bromo-1H-indole-7-carboxylic acid | Not Reported | General Method |

Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 7-position of the indole ring.

Esterification and Etherification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. For example, reaction with acetic anhydride (B1165640) would yield (5-bromo-1H-indol-7-yl)methyl acetate (B1210297). The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method for this transformation. youtube.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed under milder conditions. youtube.com

Etherification can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form an ether. For instance, reacting the sodium salt of this compound with methyl iodide would produce 5-bromo-7-(methoxymethyl)-1H-indole.

Table 2: Illustrative Esterification and Etherification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Acetic Anhydride, Pyridine | (5-Bromo-1H-indol-7-yl)methyl acetate | Esterification |

| This compound | Benzoic Acid, H₂SO₄ | (5-Bromo-1H-indol-7-yl)methyl benzoate | Fischer Esterification |

| This compound | 1. NaH, THF; 2. CH₃I | 5-Bromo-7-(methoxymethyl)-1H-indole | Williamson Ether Synthesis |

Indole Nitrogen Reactivity

The nitrogen atom of the indole ring is a key site for functionalization. It can be alkylated or acylated, and various protecting groups can be introduced to modulate its reactivity during multi-step syntheses.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride, to form an indolide anion, which is a potent nucleophile. This anion can then react with alkylating or acylating agents.

N-Alkylation: The reaction of the indolide anion with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, leads to the corresponding N-alkylated indole. The presence of the electron-withdrawing bromine atom at the 5-position makes the indole N-H slightly more acidic, facilitating its deprotonation. However, the steric hindrance from the adjacent 7-hydroxymethyl group might influence the reaction rate.

N-Acylation: Similarly, N-acylation can be achieved by reacting the indolide anion with an acyl chloride or an anhydride. This reaction is often used to introduce an acyl group that can serve as a protecting group or as a precursor for further transformations. A study on the N-acylation of 5-substituted indoles demonstrated that high yields could be obtained, particularly when an electron-withdrawing group was present at the C-5 position. nii.ac.jp

Table 3: N-Alkylation and N-Acylation of 5-Bromoindoles

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 5-Bromoindole (B119039) | NaH, DMF; R-X | 1-Alkyl-5-bromoindole | Varies | General Method |

| 5-Bromoindole | NaH, DMF; Acyl Chloride | 1-Acyl-5-bromoindole | Good to High | Analogous to nii.ac.jp |

| 5-Bromo-1H-indole | Ethyl 5-bromopentanoate, K₂CO₃, DMF | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | Not Reported | keyorganics.net |

Protecting Group Strategies for the Indole Nitrogen

In complex synthetic sequences, it is often necessary to protect the indole nitrogen to prevent undesired side reactions. organic-chemistry.org A variety of protecting groups are available, and their choice depends on the specific reaction conditions to be employed in subsequent steps. researchgate.net

Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) groups are robust and stable to a wide range of conditions. They are typically introduced using the corresponding sulfonyl chloride in the presence of a base.

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis.

Silyl groups: Triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups are also employed, offering different lability profiles.

The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules derived from this compound, ensuring that the indole nitrogen's reactivity is masked when necessary and can be selectively deprotected under mild conditions.

Reactivity at the Brominated Position

The bromine atom at the C5 position of the indole ring is a key functional handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-Br bond at the 5-position of the indole nucleus is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromoindole with a boronic acid or ester. For 5-bromoindoles, these reactions typically proceed in good yields, allowing for the introduction of a wide range of aryl and heteroaryl substituents. nih.govnih.gov The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system. nih.govnih.gov For instance, the Suzuki cross-coupling of 5-bromo-1H-indazole, a bioisostere of indole, with various boronic acids has been shown to be effective. nih.gov Similar reactivity is expected for this compound, enabling the synthesis of 5-aryl-1H-indol-7-yl methanols.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the 5-position of the indole and a terminal alkyne. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. researchgate.netmdpi.com This method allows for the introduction of alkynyl moieties, which are valuable precursors for further transformations. researchgate.net The diversification of bromotryptophan derivatives using Sonogashira coupling highlights the utility of this reaction on complex indole systems. researchgate.net

Heck Reaction: The Heck reaction enables the arylation or vinylation of the indole at the C5 position by reacting it with an alkene in the presence of a palladium catalyst and a base. While less commonly reported for this specific position compared to Suzuki and Sonogashira couplings, it remains a viable pathway for C-C bond formation. semanticscholar.org Intramolecular Heck reactions of bromoindoles have also been utilized to synthesize fused-ring systems. acs.orgthieme-connect.de

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good | nih.gov |

| Suzuki | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | Methyl 5-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | Not Reported | nih.gov |

| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd catalyst | 5-(Phenylethynyl)indole | Variable | researchgate.net |

| Heck | 4-Bromo-1H-indole | tert-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | tert-Butyl (E)-3-(1H-indol-4-yl)acrylate | 26% | semanticscholar.org |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

The indole ring system is inherently electron-rich, which generally disfavors SNA_r. youtube.com In this compound, there are no strong electron-withdrawing groups attached to the indole ring to sufficiently activate the C5 position towards nucleophilic attack. The hydroxymethyl group at C7 and the indole nitrogen are generally considered electron-donating in character through resonance. Therefore, the potential for direct nucleophilic aromatic substitution of the bromine atom under standard SNA_r conditions is low. For such a reaction to occur, activation of the indole ring, for instance by introducing a strongly electron-withdrawing group at the C4 or C6 position, would likely be necessary.

Electrophilic and Nucleophilic Characteristics of the Indole Ring

The indole nucleus possesses a rich chemistry stemming from its dual electrophilic and nucleophilic nature, which can be modulated by substituents and reaction conditions.

Indolium Ion Intermediates and Their Transformations

The hydroxymethyl group at the C7 position introduces the possibility of forming a stabilized carbocationic intermediate. Upon protonation of the hydroxyl group by a Brønsted or Lewis acid, subsequent loss of water can generate a 7-indolylmethanonium ion. This electrophilic species can then be trapped by various nucleophiles.

A related transformation has been observed in the reaction of 5-bromoindole with an aldehyde in the presence of HBF₄·OEt₂, which generates a stable indole-3-ylmethylium tetrafluoroborate (B81430) salt. mdpi.com This salt, a type of indolium ion, is a potent electrophile that reacts with nucleophiles. mdpi.com By analogy, this compound could serve as a precursor to a highly reactive 7-indolylmethanonium intermediate, enabling the introduction of nucleophiles at the 7-methyl position.

Protonation and Lewis Acid Activation Effects

The reactivity of the indole ring is significantly influenced by acids. Indoles are known to be protonated preferentially at the C3 position in the presence of strong acids, forming a stable indoleninium ion (or indolium ion). mdpi.com This protonation deactivates the ring towards electrophilic attack but can activate it towards other transformations. While C3 is the most common site of protonation, the specific substitution pattern can influence the regioselectivity.

Lewis acids can also coordinate to the indole system. mdpi.comnih.gov This interaction can occur at the indole nitrogen or potentially involve the π-system of the ring. Such coordination enhances the electrophilicity of the indole ring, potentially facilitating reactions that are otherwise difficult. For this compound, Lewis acid activation could play a role in promoting reactions at the hydroxymethyl group or influencing the regioselectivity of other transformations. For example, the reaction of an indole-3-methylium cation (a Lewis acid) with a phosphine (B1218219) (a Lewis base) has been shown to form a stable phosphonium (B103445) salt adduct. mdpi.com

Rearrangement Reactions and Cyclization Pathways

The structure of this compound offers potential for intramolecular reactions, leading to rearrangements or the formation of new ring systems.

Rearrangement Reactions: Indole derivatives are known to undergo various rearrangement reactions. For example, 5-(1-indolyl)tetrahydroisoquinolines have been observed to rearrange to their more stable 5-(3-indolyl) isomers. colab.ws While no specific rearrangements for this compound are prominently documented, the potential exists under acidic or thermal conditions, possibly involving migration of substituents or skeletal reorganization.

Cyclization Pathways: The presence of the hydroxymethyl group at C7 provides a handle for intramolecular cyclization reactions. For instance, under appropriate conditions, the hydroxyl group could potentially react with the C6 position of the indole ring, especially if the ring is activated, to form a new fused ring system. Furthermore, intramolecular versions of cross-coupling reactions, such as the Heck reaction, are powerful methods for constructing cyclic structures from appropriately substituted bromoindoles. acs.orgthieme-connect.de Strategies involving the cyclization of tryptamine-ynamide derivatives have also been developed to access complex indole alkaloids, demonstrating the versatility of the indole scaffold in forming intricate polycyclic systems. acs.org

Applications of 5 Bromo 1h Indol 7 Yl Methanol in Complex Molecular Architecture

Building Block in Heterocycle Synthesis

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and derivatives of (5-Bromo-1H-indol-7-YL)methanol serve as key intermediates in the synthesis of various heterocyclic compounds. The presence of the bromine atom and the hydroxymethyl group allows for sequential or one-pot transformations to build upon the indole core.

This compound is instrumental in the synthesis of fused indole systems, which are core structures in numerous biologically active compounds. The bromo group can act as a linchpin for intramolecular cyclization reactions to form new rings fused to the indole nucleus. For example, after suitable modification of the hydroxymethyl group, an intramolecular Heck reaction can be employed to construct a new carbocyclic or heterocyclic ring between the C6 and C7 positions. Similarly, palladium-catalyzed intramolecular C-N or C-O bond formation can lead to the synthesis of various fused N-heterocycles and O-heterocycles, respectively.

The construction of spirocyclic indoles, which feature a common carbon atom linking the indole ring to another cyclic system, is a significant challenge in synthetic chemistry. This compound can be elaborated into precursors for intramolecular cyclizations that generate spiro-fused frameworks. For instance, the indole nitrogen can be functionalized with a tether containing an electrophilic site, which can then undergo an intramolecular cyclization with a nucleophilic center generated at the 7-position, leading to the formation of a spiro-indoline or spiro-indolenine derivative. The bromine atom remains as a handle for further diversification of the spirocyclic product.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from simple starting materials in a single step. While specific examples of this compound in MCRs are not extensively documented, its structural motifs are amenable to such transformations. For example, the corresponding aldehyde, obtained by oxidation of the hydroxymethyl group, could serve as a carbonyl component in reactions like the Ugi or Passerini reaction. The indole ring itself can also participate as the nucleophilic component in certain MCRs, such as the Pictet-Spengler reaction, to generate tetrahydro-β-carboline derivatives. The bromine atom would be carried through the reaction sequence, allowing for subsequent functionalization of the complex product.

Contribution to Chiral Scaffold Synthesis

The development of asymmetric methodologies to access enantiomerically pure indole-containing scaffolds is of high interest. This compound can be employed as a starting material in the synthesis of chiral molecules through both enantioselective and diastereoselective processes.

Although this compound is an achiral molecule, it can be subjected to enantioselective reactions to generate chiral products. A key strategy involves the enzymatic or transition-metal-catalyzed kinetic resolution of the racemic alcohol or a derivative thereof. For instance, an enantioselective acylation reaction catalyzed by a chiral lipase (B570770) could selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. The resulting enantiomerically enriched alcohol or ester can then be used to synthesize chiral targets.

This compound can also be utilized in diastereoselective reactions. When reacted with a chiral reagent or auxiliary, the existing stereocenter(s) can direct the formation of new stereocenters with a high degree of selectivity. For example, the aldehyde derived from this compound can undergo an aldol (B89426) reaction with a chiral enolate. The stereochemistry of the enolate would influence the facial selectivity of the addition to the aldehyde, resulting in the preferential formation of one diastereomer of the aldol product. This diastereomerically enriched product can then be further transformed into complex chiral molecules.

Precursor to Advanced Polycyclic and Macrocyclic Systems

The development of novel therapeutic agents and functional materials often relies on the synthesis of complex polycyclic and macrocyclic structures. The indole nucleus is a privileged scaffold in this regard, and this compound is a promising starting material for the elaboration of such complex frameworks.

The 7-hydroxymethyl group can be readily transformed into various functionalities to facilitate cyclization reactions. For instance, oxidation to the corresponding aldehyde would provide an electrophilic center for reactions such as Pictet-Spengler or Bischler-Napieralski type cyclizations to form new fused ring systems. Alternatively, conversion of the alcohol to a leaving group, such as a tosylate or a halide, would furnish an electrophilic site for intramolecular alkylation of the indole nitrogen or other nucleophilic positions on the indole ring or on a tethered side chain, leading to the formation of macrocycles.

While direct examples of macrocyclization using this compound are not extensively documented, the synthesis of related indole-containing macrocycles provides a blueprint for its potential applications. For example, metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings at the C5-bromo position, can be envisaged to introduce extended side chains that can subsequently undergo macrocyclization. Ring-closing metathesis (RCM) is another powerful technique that could be employed by introducing alkenyl side chains at either the nitrogen or the C5-position (after conversion of the bromide). acs.org

Furthermore, the synthesis of polycyclic indole derivatives is a field of intense research. researchgate.net The inherent reactivity of the indole C2 and C3 positions can be exploited for annulation reactions. For instance, Friedel-Crafts type reactions or transition metal-catalyzed C-H activation could be used to forge new rings onto the indole core. The bromine atom at the C5 position also serves as a handle for further functionalization, including the construction of additional fused rings through reactions like the Larock indole synthesis. nih.gov The combination of these strategies, starting from this compound, opens up a vast chemical space for the generation of novel polycyclic and macrocyclic architectures.

A plausible synthetic route to a bi-indole, a simple polycyclic system, could involve the acid-catalyzed self-condensation of this compound, where the hydroxymethyl group of one molecule alkylates the C3 position of another. More complex polycyclic systems can be envisioned through multi-step sequences. For instance, the aldehyde derived from this compound could undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by an intramolecular cyclization to construct a new fused ring.

| Reaction Type | Functional Group Transformation | Potential Polycyclic/Macrocyclic Product |

| Intramolecular Alkylation | -OH to -OTs or -Br | Macrocycle fused to the indole N1-position |

| Pictet-Spengler Reaction | -CH2OH to -CHO | β-carboline fused system |

| Suzuki Coupling & RCM | -Br to -Aryl/Alkenyl | Aryl-bridged or long-chain macrocycle |

| Larock Indole Synthesis | -Br as a handle | Fused polycyclic indole |

Integration into Material Science Precursors

The unique electronic and structural properties of the indole ring system make it an attractive component for the design of advanced materials. This compound, with its combination of a planar aromatic system, a site for extension (the bromo group), and a linking group (the methanol), is a promising precursor for various material science applications.

Design of Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. The design of these frameworks relies on the use of well-defined organic linkers. The indole scaffold has been explored as a component of MOFs, where it can influence the framework's electronic properties and pore environment. rsc.org

This compound can be envisioned as a valuable building block for such frameworks. The hydroxymethyl group can be readily converted into a carboxylic acid or other coordinating group to bind with metal ions in the formation of MOFs. For COFs, the hydroxymethyl group could participate in condensation reactions to form the framework linkages. The bromo substituent offers a point for post-synthetic modification of the framework, allowing for the tuning of its properties. For example, the bromine atom could be replaced with other functional groups through palladium-catalyzed cross-coupling reactions after the framework has been assembled.

The planarity of the indole ring can contribute to the formation of ordered, porous structures. The electron-rich nature of the indole can also impart interesting electronic properties to the resulting framework, potentially leading to applications in catalysis or as sensory materials.

| Framework Type | Role of this compound | Potential Application |

| MOF | Linker after conversion of -CH2OH to -COOH | Gas storage, selective catalysis |

| COF | Monomer for framework construction | Porous membranes, chemical sensing |

Precursors for Optoelectronic Materials

Indole derivatives are known to possess interesting photophysical properties and have been utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. The indole moiety acts as an excellent electron donor and a rigid, planar chromophore. researchgate.net

This compound is a potential precursor for the synthesis of novel optoelectronic materials. The indole core provides the essential electronic properties, while the substituents allow for the fine-tuning of these properties. The bromine atom, being an electron-withdrawing group, can modulate the HOMO-LUMO gap of the molecule, thereby influencing its absorption and emission characteristics. Furthermore, the bromo-group can serve as a synthetic handle to introduce other functional groups via cross-coupling reactions, allowing for the construction of more complex conjugated systems with tailored optoelectronic properties. For example, coupling with electron-accepting moieties could lead to the formation of donor-acceptor type dyes for dye-sensitized solar cells. researchgate.net

The hydroxymethyl group at the C7 position can be used to attach the indole unit to other molecules or polymer backbones, facilitating the creation of larger, functional materials. For instance, it could be esterified or etherified to incorporate the indole chromophore into a polymer chain for applications in OLEDs. The development of π-expanded indoloindolizines has recently highlighted the potential of fused indole systems in creating stable and tunable organic materials for optoelectronics. chemrxiv.org

| Optoelectronic Application | Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Precursor to emissive or charge-transport materials | Planar indole core, tunable electronics via C5-Br |

| Dye-Sensitized Solar Cells (DSSCs) | Precursor to sensitizer (B1316253) dyes | Electron-rich indole donor, anchoring group from -CH2OH |

| Fluorescent Sensors | Precursor to a fluorophore | Environment-sensitive fluorescence of the indole ring |

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For (5-Bromo-1H-indol-7-YL)methanol, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would reveal the connectivity of the atoms. The proton on the indole (B1671886) nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring would exhibit characteristic splitting patterns based on their coupling with neighboring protons. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, and its chemical shift would be indicative of its attachment to the aromatic ring.

As a reference, the ¹H NMR data for a related compound, (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol , shows a doublet for an aromatic proton at δ 7.21 ppm and a multiplet for the -CH₂OH group at δ 3.82 ppm. rsc.org For this compound, one would expect distinct signals for the protons at positions 2, 3, 4, and 6 of the indole ring, with their chemical shifts influenced by the electron-withdrawing bromine atom at position 5 and the hydroxymethyl group at position 7.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts. The carbon atoms of the indole ring would resonate in the aromatic region, with the carbon bearing the bromine atom (C-5) showing a characteristic shift. The carbon of the hydroxymethyl group would appear at a higher field.

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Bromo-Indole Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 5-Bromo-3-methyl-1H-indole | ¹H | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) |

| ¹³C | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | |

| 7-Bromo-3-methyl-1H-indole | ¹H | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H) |

| ¹³C | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 | |

| (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol rsc.org | ¹H | 7.21 (d, J = 8.1 Hz, 1H, Ar-H), 3.82 (m, 2H, CH₂OH), 2.95 (t, J = 7.4 Hz, 2H, CH₂) |

Note: This table presents data for related compounds to illustrate expected NMR characteristics. The data for this compound may differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₈BrNO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units.

Electron ionization (EI) would likely cause fragmentation of the molecule. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN or H₂. For this compound, one might expect the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom. The analysis of these fragment ions provides valuable clues about the molecular structure.

For instance, the mass spectrum of 6-Bromoindole shows a molecular ion peak at m/z 195 and 197, corresponding to the two bromine isotopes, and a significant fragment at m/z 116, corresponding to the loss of the bromine atom. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for C₉H₈⁷⁹BrNO) | Calculated m/z (for C₉H₈⁸¹BrNO) |

| [M]⁺ | 224.9789 | 226.9769 |

| [M-CH₂OH]⁺ | 193.9684 | 195.9664 |

| [M-Br]⁺ | 146.0606 | 146.0606 |

Note: This table presents theoretical calculations and expected fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (typically around 3400-3300 cm⁻¹), the O-H stretch of the alcohol group (a broad band around 3500-3200 cm⁻¹), C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹) and the CH₂ group (around 2950-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and the C-Br stretch (typically in the fingerprint region, below 700 cm⁻¹). rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole chromophore. nih.gov The positions and intensities of these bands are sensitive to the substitution pattern on the indole ring. The presence of the bromine atom and the hydroxymethyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. A study on various ring-substituted indole-3-acetic acids showed that bromo-derivatives generally exhibit red shifts in their absorption spectra. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

While no crystal structure is available for the target compound, the crystal structure of a related compound, 5-bromo-1-ethylindoline-2,3-dione , has been reported. nih.gov This analysis revealed a nearly planar indoline (B122111) ring system and provided detailed information on bond lengths and angles within the bromo-substituted indole core. nih.gov

Chromatographic Techniques for Purity and Mixture Separation

Chromatographic techniques are indispensable for the separation and purification of organic compounds and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile method for the analysis of indole derivatives.

For this compound, a reverse-phase HPLC method would likely be employed for purity determination. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

As an example, a reverse-phase HPLC method has been developed for the separation of 5-Bromo-7-azaindole , a structurally related compound. nih.gov This method utilizes an acetonitrile/water/phosphoric acid mobile phase. nih.gov Similar conditions could serve as a starting point for developing a robust HPLC method for this compound.

Gas Chromatography (GC) could also be a viable technique, particularly if the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl and N-H groups might be necessary to improve its chromatographic properties.

Theoretical and Computational Studies of 5 Bromo 1h Indol 7 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic architecture of a molecule. For (5-Bromo-1H-indol-7-YL)methanol, the electronic structure is fundamentally governed by the aromatic indole (B1671886) ring system, with significant perturbations introduced by the bromine atom at the C5 position and the methanol (B129727) group at the C7 position.

Studies on related indole derivatives show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of chemical reactivity and electronic transitions. In indole itself, the HOMO is typically distributed over the pyrrole (B145914) ring, while the LUMO is spread across the entire bicyclic system. The introduction of a bromine atom, an electron-withdrawing group, at the C5 position is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's susceptibility to electrophilic and nucleophilic attack. Conversely, the electron-donating character of the hydroxymethyl group at C7 would likely raise the energy of these frontier orbitals.

Table 1: Predicted Electronic Properties of Related Indole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Indole | DFT/B3LYP | -5.58 | -0.23 | 5.35 |

| 5-Bromo-1H-indole | DFT/B3LYP | -5.72 | -0.51 | 5.21 |

Note: The data in this table is illustrative and based on typical values found in computational studies of indole derivatives. The exact values for this compound would require specific calculations.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation of the hydroxymethyl group (-CH₂OH) attached to the C7 position of the indole ring. The indole core itself is a rigid planar structure. The rotation around the C7-C(methanol) bond will lead to different spatial arrangements of the hydroxyl group relative to the indole plane, resulting in various conformers with distinct energy levels.

Computational studies on similar molecules, such as 1H-indole-2-methanol, have identified multiple stable conformers. researchgate.netarxiv.org These studies, often employing DFT methods, can map the potential energy surface as a function of the dihedral angle of the substituent. For this compound, the most stable conformers are likely to be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyrrole ring or the π-electron system of the indole ring.

Table 2: Illustrative Conformational Data for a Substituted Indole-Methanol Derivative

| Dihedral Angle (N1-C7-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0° | 1.5 | 10 |

| 60° | 0.0 | 60 |

| 120° | 2.0 | 5 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. Specific calculations are needed for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can elucidate potential reaction pathways and the associated energy barriers, providing insights into the reactivity of this compound. For instance, the hydroxyl group can participate in esterification or etherification reactions, while the N-H group of the indole ring can be deprotonated and subsequently alkylated or acylated.

Computational chemistry allows for the mapping of the potential energy surface for a given reaction, identifying the minimum energy path from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of these shifts. For this compound, the predicted spectrum would show distinct signals for the protons and carbons of the indole ring, the methanol group, and the N-H proton. The bromine atom at C5 would cause a downfield shift for the adjacent protons.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy. For this compound, characteristic peaks would be expected for the N-H stretching vibration (around 3400-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), and the O-H and C-O stretching of the methanol group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions between electronic states. For indole derivatives, the absorption spectra typically show two main bands, ¹Lₐ and ¹Lₑ, arising from π-π* transitions. The positions of these bands are influenced by the substituents on the indole ring. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3450 |

| O-H | Stretch | ~3600 |

| Aromatic C-H | Stretch | ~3100 |

| Aromatic C=C | Stretch | ~1580 |

| C-O | Stretch | ~1050 |

Note: These are generalized predictions based on known ranges for these functional groups.

Molecular Dynamics Simulations in Chemical Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in different chemical environments, such as in solution or interacting with a biological target. MD simulations model the movement of atoms over time, governed by a force field that describes the interactions between atoms.

In a solvent like water or methanol, MD simulations can reveal details about the solvation shell around the molecule, including the nature and lifetime of hydrogen bonds between the solute and solvent molecules. rsc.org This is crucial for understanding its solubility and how the solvent might influence its conformational preferences and reactivity.

Furthermore, if this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can help to understand the stability of the protein-ligand complex, identify key interactions that contribute to binding affinity, and assess the flexibility of both the ligand and the protein's binding site. researchgate.net Such insights are invaluable in the process of drug design and optimization.

Future Research Directions and Synthetic Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of indole (B1671886) derivatives often involves harsh reaction conditions, toxic reagents, and the generation of significant waste, making the development of greener alternatives a key research focus. nih.govtandfonline.comresearchgate.net For (5-Bromo-1H-indol-7-YL)methanol, future research will likely concentrate on improving the sustainability of its synthesis from fundamental starting materials.

Current multi-step syntheses of related bromoindoles can be resource-intensive. A reported greener approach for the synthesis of 5-bromoindole (B119039), a potential precursor, involves a five-step route featuring a low-temperature, low-pressure liquid-phase hydrogenation and a "clean bromination" process for N-acetylindoline. However, subsequent functionalization at the C7 position to introduce the methanol (B129727) group still requires optimization to align with green chemistry principles.

Future sustainable routes could involve:

Bio-catalysis: Employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.

Alternative Solvents and Energy Sources: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net The use of microwave irradiation and ultrasound can also accelerate reactions, often leading to higher yields and cleaner product profiles with reduced energy consumption. tandfonline.comtandfonline.com

| Parameter | Conventional Methods (e.g., Fischer Indole Synthesis) | Green/Sustainable Approaches |

|---|---|---|

| Catalysts | Strong acids (protic or Lewis), transition metals. beilstein-journals.orgyoutube.com | Nanocatalysts, biocatalysts, organocatalysts, recyclable catalysts. researchgate.netbeilstein-journals.org |

| Solvents | Often toxic and volatile organic solvents. nih.gov | Water, ionic liquids, deep eutectic solvents, solvent-free conditions. researchgate.net |

| Energy Input | Often requires high temperatures and prolonged heating. rsc.org | Microwave irradiation, ultrasound assistance for rapid and efficient heating. tandfonline.comtandfonline.com |

| Waste Generation | Can produce significant amounts of hazardous waste. nih.gov | Minimized waste through atom economy, one-pot procedures, and catalyst recycling. rsc.orgnih.gov |

Exploration of Novel Catalytic Transformations

The functional groups of this compound—the nucleophilic indole core, the versatile C-Br bond, and the reactive hydroxymethyl group—provide fertile ground for exploring novel catalytic transformations.

The indole ring is electron-rich and typically undergoes electrophilic substitution at the C3 position. bhu.ac.in However, the development of catalysts that can direct functionalization to other positions, or facilitate novel cycloadditions, is a significant area of research. rsc.org For instance, organocatalysis has been successfully used for enantioselective reactions of 7-indolylmethanols to form key intermediates. researchgate.net

Future catalytic research could focus on:

C-H Activation: Direct catalytic activation of the C-H bonds at the C2, C4, or C6 positions of the indole ring would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized substrates.

Cross-Coupling Reactions: The C-Br bond at the C5 position is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents.

Oxidation/Reduction of the Methanol Group: Developing selective catalytic methods to oxidize the C7-methanol to an aldehyde or carboxylic acid, or to reduce it to a methyl group, would significantly expand the synthetic utility of the parent compound.

Asymmetric Catalysis: The generation of chiral centers from the C7-methanol group, for example through catalytic asymmetric allylation or amination, is a key challenge for producing enantiopure compounds for pharmaceutical applications.

Expanding the Scope of Its Synthetic Utility for Diverse Chemical Targets

This compound is a valuable building block for the synthesis of more complex and potentially bioactive molecules. Indole derivatives are known to be privileged scaffolds in drug discovery, and the specific substitution pattern of this compound could lead to novel therapeutic agents. nih.govnih.govnih.gov

The synthetic utility can be expanded by using the molecule as a platform to access diverse chemical libraries. For example, the C3 position can react with various electrophiles, while the C5-bromo and C7-methanol groups can be modified through the catalytic methods mentioned previously. This could lead to the synthesis of:

Novel Heterocyclic Systems: Intramolecular cyclization reactions involving the C7-methanol and a substituent introduced at the C-Br or N-H positions could lead to the formation of novel fused-ring systems.

Bioactive Compound Analogues: The 5-bromoindole scaffold is present in molecules with potential neuropharmacological activity and enzyme inhibitory properties. this compound could be a key intermediate in the synthesis of new analogues of these compounds.

Functional Materials: The indole nucleus is also of interest in materials science. Derivatives of this compound could be explored for their photophysical properties. oup.com

| Functional Group Targeted | Reaction Type | Potential Product Class | Potential Application |

|---|---|---|---|

| C5-Br | Suzuki, Stille, or Sonogashira Coupling | 5-Aryl/Alkenyl/Alkynyl-indoles | Medicinal Chemistry, Materials Science |

| C7-CH₂OH | Oxidation | Indole-7-carboxaldehydes/carboxylic acids | Synthetic Intermediates |

| N-H | N-Alkylation/Arylation | N-Substituted indoles | Modulation of Biological Activity |

| C3-H | Friedel-Crafts, Mannich Reaction | 3-Substituted indoles | Bioactive Molecules |

| Multiple Groups | Intramolecular Cyclization | Fused Polycyclic Heterocycles | Novel Scaffolds for Drug Discovery |

Designing New Reactivity Patterns Based on Substituent Effects

The interplay of the electron-withdrawing bromine atom at C5 and the potentially coordinating hydroxymethyl group at C7 can lead to unique reactivity patterns. Understanding and exploiting these substituent effects is a key area for future research.

The bromine atom, through its inductive electron-withdrawing effect, deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack, while its resonance effect can direct substitution. This can alter the typical reactivity of the indole nucleus. mdpi.comresearchgate.net The C7-methanol group can influence reactions through steric hindrance or by acting as a directing group via coordination to a metal catalyst.

Future research should aim to:

Map the Electronic Landscape: Conduct detailed computational and experimental studies to understand how the substituents influence the electron density at each position of the indole ring. This can help predict the regioselectivity of various reactions.

Exploit Cooperative Effects: Design reactions where both the bromo and methanol groups participate, either directly or as directing groups, to achieve novel transformations that are not possible with simpler indoles.

Investigate Remote Functionalization: Explore catalytic systems that can leverage the C7-methanol group to direct functionalization to remote positions, such as C2 or C6.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly generate compound libraries. nih.govnih.govamt.uk The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, fewer byproducts, and safer handling of hazardous intermediates. nih.govresearchgate.net For example, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net

Automated synthesis platforms, often utilizing technologies like acoustic droplet ejection, enable the rapid, parallel synthesis of large numbers of derivatives on a nanoscale. rsc.orgnih.govnih.gov This is particularly valuable for medicinal chemistry applications, where large libraries of compounds need to be synthesized and screened for biological activity.

Future work in this area will involve:

Developing Flow-Based Syntheses: Adapting the synthesis of this compound and its subsequent derivatization reactions to continuous flow reactors.

Automated Library Generation: Using the compound as a scaffold in automated synthesis platforms to generate large and diverse libraries of novel indole derivatives for high-throughput screening.

Data-Driven Optimization: Combining automated synthesis with rapid analysis to generate large datasets that can be used to train machine learning algorithms for the prediction and optimization of reaction outcomes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.